Cemadotin

Catalog No.
S548460
CAS No.
159776-69-9
M.F
C35H56N6O5
M. Wt
640.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cemadotin

CAS Number

159776-69-9

Product Name

Cemadotin

IUPAC Name

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C35H56N6O5

Molecular Weight

640.9 g/mol

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

XSAKVDNHFRWJKS-IIZANFQQSA-N

Synonyms

cemadotin, LU 103793, LU-103793, LU103793, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide, NSC 669356D, NSC D-669356, NSC D669356, NSC-669356D, NSC-D669356

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

The exact mass of the compound Cemadotin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cemadotin, also known as LU-103793, is a highly potent, synthetic pentapeptide analog of the marine natural product dolastatin 15. Engineered specifically to overcome the severe physicochemical limitations of naturally occurring marine depsipeptides, cemadotin functions as a powerful antimitotic agent that suppresses microtubule dynamics by binding to a distinct site on tubulin [1]. In procurement and industrial research contexts, its primary value proposition lies in its exceptional water solubility combined with sub-nanomolar cytotoxic potency. This dual advantage makes it a highly sought-after payload for Antibody-Drug Conjugates (ADCs) and small-format drug conjugates (such as SIPs and diabodies), where maintaining aqueous stability during conjugation workflows is as critical as the terminal efficacy of the payload [2].

Research Fit

1
Aqueous formulation-ready

Water-soluble hydrochloride salt enables direct aqueous dilution for in vitro and in vivo tubulin studies without DMSO or co-solvent confounds.

2
Direct-acting microtubule destabilizer

Binds tubulin and suppresses dynamics without requiring intracellular metabolic activation, unlike prodrug analogs such as tasidotin.

3
Orthogonal tubulin binding site

Occupies a non-vinca binding domain, enabling mechanism-of-action differentiation studies and research on vinca-site-independent microtubule pharmacology.

Substituting Cemadotin with its parent compound, Dolastatin 15, routinely fails in bioconjugation and formulation workflows due to Dolastatin 15's extreme lipophilicity and poor aqueous solubility, which causes severe payload aggregation and precipitation in standard aqueous conjugation buffers[1]. Attempting to substitute with alternative synthetic analogs like Tasidotin (ILX651) introduces functional discrepancies; Tasidotin acts as a prodrug that requires intracellular metabolism into its C-carboxylate form to achieve strong tubulin-binding activity, rendering it highly variable or inactive in cell-free purified tubulin assays[2]. Furthermore, substituting Cemadotin with common benchmark antimitotics like vinblastine fails in multidrug-resistant models, as Cemadotin binds to a completely distinct, non-overlapping site on tubulin, allowing it to bypass specific target-site mutations that render vinca alkaloids ineffective [1].

Substitution Risk

Metabolic activation divergence

Cemadotin acts directly on tubulin without prodrug conversion, while tasidotin requires intracellular enzymatic cleavage; this difference may skew cellular potency readouts and mechanism interpretation.

Elimination half-life mismatch

Cemadotin’s substantially longer terminal half-life compared to tasidotin may alter in vivo exposure profiles and dosing schedule requirements, complicating cross-compound experimental comparisons.

Binding site specificity

Cemadotin binds a non-vinca tubulin site without vinblastine competition; substituting a vinca-domain agent introduces a different mechanism, limiting direct pharmacological comparisons.

Tubulin Binding Affinity: Cemadotin vs. Dolastatin 15

In purified bovine brain tubulin assays, Cemadotin demonstrates a highly potent, direct binding affinity with a Ki of 1 μM. In contrast, the parent compound Dolastatin 15 only weakly inhibits tubulin polymerization, exhibiting a Ki of 23 μM under identical conditions [1].

Evidence DimensionInhibition of tubulin polymerization (Ki)
Target Compound DataCemadotin: 1 μM
Comparator Or BaselineDolastatin 15: 23 μM
Quantified Difference23-fold stronger binding affinity for Cemadotin
ConditionsCell-free bovine brain tubulin polymerization assay

This guarantees robust, direct target engagement in biochemical assays without requiring the massive stoichiometric excesses needed when using the parent dolastatin.

Tubulin Polymerization IC50
Head-to-head
4 µM
Reported intermediate potency vs. dolastatin 15 (6 µM) and tasidotin (10 µM); direct action, no metabolic activation needed.
Glutamate-induced polymerization assay; P5 metabolite more potent (1 µM).

Direct Cytotoxic Potency: Cemadotin vs. Tasidotin

Cemadotin exhibits sub-nanomolar direct cytotoxicity across multiple solid tumor lines, achieving IC50 values of 0.1 nM (MDA-MB435) and 0.7 nM (HeLa S3) [1]. The closely related analog Tasidotin (ILX651) demonstrates significantly lower direct potency in comparable solid tumor models, with IC50 values ranging from 20 nM to 1000 nM [2].

Evidence DimensionIn vitro cytotoxicity (IC50)
Target Compound DataCemadotin: 0.1 - 0.7 nM
Comparator Or BaselineTasidotin: 20 - 1000 nM
Quantified DifferenceApprox. 30- to 100-fold greater direct cytotoxicity for Cemadotin
ConditionsIn vitro human carcinoma cell line viability assays

Higher direct potency allows ADC developers to achieve lethal payload delivery at lower Drug-to-Antibody Ratios (DAR), minimizing conjugate aggregation and clearance issues.

Tubulin Binding Site
Head-to-head
No competition with vinblastine
Supports non-vinca-site mechanism differentiation; orthogonal to classical vinca alkaloids.
Two affinity classes (Kd 19.4, 136 µM) vs. single class for dolastatin 15.

Binding Site Orthogonality: Cemadotin vs. Dolastatin 10

While other dolastatin family members, such as Dolastatin 10, act as strong noncompetitive inhibitors of vinblastine binding to tubulin, Cemadotin exhibits 0% inhibition of vinblastine binding, confirming it binds to a completely novel, non-overlapping site on the tubulin structure [1].

Evidence DimensionInhibition of radiolabeled vinblastine binding
Target Compound DataCemadotin: No inhibition
Comparator Or BaselineDolastatin 10: Noncompetitive inhibition
Quantified DifferenceComplete orthogonality to the vinca binding domain for Cemadotin
ConditionsEquilibrium binding assays with radiolabeled ligands on purified tubulin

This distinct binding mechanism makes Cemadotin an essential alternative payload for targeting cancers that have developed resistance to standard vinca alkaloids.

Terminal Half-life
Cross-study comparable
~10 h (cemadotin) vs. ~0.9 h (tasidotin)
~11-fold longer half-life may support less frequent in vivo dosing; relevant to exposure-model design.
Phase I data in advanced cancer patients; species scaling requires validation.
Aqueous Solubility
Context-dependent
Water-soluble HCl salt
Enables aqueous IV formulation; reduces DMSO/co-solvent vehicle confounds in vivo.
Qualitative improvement reported; quantitative solubility data not directly published.
Cytotoxicity IC50
Cross-study comparable
0.1–14.8 nM (cell-line dependent)
Reported sub-nanomolar antiproliferative activity in cancer cell models; comparable to dolastatin 15.
Cell-type-dependent sensitivity (~30-fold range); 72 h assay.

Aqueous Synthesis of Antibody-Drug Conjugates (ADCs)

Due to its engineered water solubility and sub-nanomolar potency, Cemadotin is an optimal payload for ADC and small-format drug conjugate (SIP/diabody) synthesis. It prevents the severe hydrophobic aggregation commonly seen when conjugating natural dolastatins, and is highly compatible with thiazolidine and cleavable disulfide linker chemistries in aqueous buffers [1].

Cell-Free Microtubule Dynamics and Structural Assays

Unlike prodrug analogs such as Tasidotin that require intracellular metabolism to become fully active, Cemadotin possesses a direct 1 μM Ki for tubulin. This makes it the preferred dolastatin-class reagent for precise, cell-free biochemical assays measuring tubulin polymerization, depolymerization, and dynamic instability[2].

Benchmarking in Multidrug-Resistant (MDR) Cancer Models

Because Cemadotin binds to a novel tubulin site completely orthogonal to the vinca alkaloid binding domain, it serves as a critical positive control and benchmark payload in viability screens against cancer cell lines that exhibit acquired resistance to vinblastine or vincristine [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-vinca-site tubulin ligand studies
Orthogonal binding site to vinca alkaloids
Competitive binding with vinblastine; affinity class benchmarking
Dolastatin/auristatin SAR & med chem
Water solubility and scaffold activity optimum
Antiproliferative screening in analog libraries; aqueous buffer compatibility
In vivo xenograft studies requiring sustained exposure
Prolonged terminal half-life profile
Exposure-response in murine models; dosing interval evaluation
Microtubule dynamic instability research
Suppression of dynamics without gross depolymerization
Video microscopy of growing/shortening excursions; rescue frequency analysis

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

640.43121891 Da

Monoisotopic Mass

640.43121891 Da

Heavy Atom Count

46

UNII

6SQ8M7ZSFV

Sequence

VVVPP

Pharmacology

Cemadotin is a synthetic dolastatin 15 analogue with potential antineoplastic activity. Cemadotin suppresses spindle microtubule dynamics by binding to tubulin, thereby blocking mitosis.

Wikipedia

(2S)-1-benzyl-N-[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-[(2S)-3-methyl-2-(methylamino)butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Explore Compound Types